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1,3-Butadiene

Copolymerization kinetics Monomer reactivity ratio Synthetic rubber design

1,3-Butadiene (CAS 130983-70-9, also registered under primary CAS 106-99-0) is a gaseous conjugated diene of molecular formula C₄H₆ that serves as the foundational monomer for the global synthetic rubber industry. It is a colorless, flammable gas under ambient conditions, typically supplied as a pressurized liquefied gas in cylinders or bulk tankers, and is practically insoluble in water while miscible with ethanol, ether, acetone, and benzene.

Molecular Formula C4H6
CH2=(CH)2=CH2
CH2CHCHCH2
C4H6
Molecular Weight 54.09 g/mol
CAS No. 130983-70-9
Cat. No. B145130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Butadiene
CAS130983-70-9
Synonyms1,3-butadiene
butadiene
divinyl
Molecular FormulaC4H6
CH2=(CH)2=CH2
CH2CHCHCH2
C4H6
Molecular Weight54.09 g/mol
Structural Identifiers
SMILESC=CC=C
InChIInChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
InChIKeyKAKZBPTYRLMSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
0.01 M
In water, 735 mg/L at 20 °C
Slightly soluble in methanol, ethanol;  soluble in organic solvents such as carbon tetrachloride;  alcohol dissolves about 40 vols at room temp.
Soluble in ethanol, ether, benzene;  very soluble in acetone
0.735 mg/mL at 25 °C
Solubility in water, g/100ml: 0.1 (none)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Butadiene (CAS 130983-70-9): Industrial-Grade Conjugated Diene Monomer for Synthetic Rubber and Polymer Procurement


1,3-Butadiene (CAS 130983-70-9, also registered under primary CAS 106-99-0) is a gaseous conjugated diene of molecular formula C₄H₆ that serves as the foundational monomer for the global synthetic rubber industry [1]. It is a colorless, flammable gas under ambient conditions, typically supplied as a pressurized liquefied gas in cylinders or bulk tankers, and is practically insoluble in water while miscible with ethanol, ether, acetone, and benzene [2]. Its commercial significance resides overwhelmingly in large-scale polymerization: it is the principal monomer for polybutadiene rubber (PBR), styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS) resins, and nitrile rubber (NBR) . As a commodity petrochemical with a global market valued at approximately USD 14.33 billion in 2024, 1,3-butadiene is available in multiple specification grades—most critically polymer grade (≥99.5% purity per ASTM D2593) and technical grade—with the choice of grade directly determining downstream polymerization efficiency and product quality [3][4].

Why 1,3-Butadiene (CAS 130983-70-9) Cannot Be Generically Substituted by Isoprene or Other Conjugated Dienes in Critical Polymerization Workflows


Although 1,3-butadiene (BD) and isoprene (2-methyl-1,3-butadiene, IP) are both conjugated dienes used in elastomer production, their copolymerization behavior, polymer thermal properties, and catalyst responses differ quantitatively and irreversibly [1]. In cobalt-catalyzed systems, BD exhibits a monomer reactivity ratio r₁ = 2.8 versus r₂ = 0.15 for IP, meaning BD incorporates into growing polymer chains approximately 18.7 times more rapidly than IP, making 1:1 substitution impossible without fundamentally altering copolymer composition drift and sequence distribution [2]. The resulting homopolymers diverge dramatically in glass transition temperature: polybutadiene prepared with rare-earth catalysts exhibits Tg ≈ −113 °C, compared to approximately −72 °C for natural rubber (cis-1,4-polyisoprene)—a difference of approximately 41 °C that dictates low-temperature flexibility performance in tire and seal applications [3]. Furthermore, the impurity profile of the monomer source directly governs catalyst productivity: oxygenated compounds (alcohols, aldehydes, ketones, water) present at trace levels in non-polymerization-grade BD can inhibit neodymium-catalyzed polymerizations and alter molar mass distributions, even when the final polymer retains high-cis character . These quantitative divergences in reactivity, thermal performance, and impurity sensitivity establish that BD-grade selection and monomer identity are not interchangeable procurement decisions.

1,3-Butadiene (CAS 130983-70-9): Quantitative Head-to-Head Evidence for Scientific Selection and Procurement Decisions


Monomer Reactivity Ratios in Copolymerization: 1,3-Butadiene vs. Isoprene Under Cobalt Catalysis

In cobalt dichloride/methylaluminoxane/triphenylphosphine-catalyzed copolymerization at 0 °C, 1,3-butadiene (BD) exhibits a monomer reactivity ratio r₁ = 2.8 versus r₂ = 0.15 for isoprene (IP), representing an approximately 18.7-fold kinetic preference for BD incorporation into the propagating chain relative to IP [1]. Under neodymium-based catalysis monitored in situ by ATR-FTIR, r(BD) = 1.08 and r(IP) = 0.48, confirming that BD consistently outcompetes IP across catalytic systems, though the magnitude is catalyst-dependent [2]. The apparent propagation activation energy for BD homopropagation is 54.4 kJ·mol⁻¹ versus 57.7 kJ·mol⁻¹ for IP, indicating a lower energy barrier for BD chain growth [2].

Copolymerization kinetics Monomer reactivity ratio Synthetic rubber design

Polymer Glass Transition Temperature: Polybutadiene vs. Polyisoprene Homopolymers

Polybutadiene prepared with rare-earth coordination catalysts exhibits a glass transition temperature Tg = −113 °C, compared to Tg ≈ −72 °C for natural rubber (cis-1,4-polyisoprene) derived from the Tcmax/Tg ratio method [1]. In aqueous emulsion homopolymerization initiated by Cp₂TiCl₂, polybutadiene shows Tg = −89.0 °C versus polyisoprene Tg = −49.2 °C—a differential of 39.8 °C [2]. The polybutadiene produced under these emulsion conditions also yields substantially higher molecular weight (Mw = 1.80 × 10⁶ Da, MWD = 2.7) compared to polyisoprene (Mw = 7.1 × 10⁵ Da, MWD = 3.6) [2].

Polymer thermal properties Glass transition temperature Low-temperature elastomer performance

Monomer Purity Grade Differentiation: Polymer Grade (≥99.5%) vs. Technical Grade 1,3-Butadiene

1,3-Butadiene is commercially available in polymer-grade and technical-grade specifications with quantitatively distinct purity thresholds . Polymer grade, tested per ASTM D2593 by gas chromatography, quantifies individual impurity concentrations—including propane, propylene, isobutane, n-butane, butene-1, isobutylene, propadiene, trans-2-butene, cis-2-butene, 1,2-butadiene, 1,4-pentadiene, and methyl/dimethyl/ethyl/vinyl acetylene—across a range of 0.35 mg/kg to 8575 mg/kg [1]. The BASF NMP extractive distillation process achieves final BD purity of 99.7–99.9% from crude C₄ streams, with an overall BD yield of 98% [2]. Evonik specifies its polymer-grade 1,3-butadiene at >99.6% purity to optimize downstream product yield and quality . In contrast, technical-grade BD tolerates broader impurity profiles that can introduce catalyst poisons (oxygenated species, acetylenics) and polymerization inhibitors (typically ~115 ppm tert-butylcatechol), which interfere with Ziegler-Natta and rare-earth catalyst productivity .

Monomer purity specification ASTM D2593 Polymerization inhibitor interference

Extractive Distillation Process Economics: NMP vs. ACN vs. DMF for 1,3-Butadiene Production

Full-process simulation and heat integration analysis using Aspen Plus of the three dominant 1,3-butadiene extractive distillation technologies—acetonitrile (ACN), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP)—demonstrates that all three processes meet product quality specifications for 1,3-butadiene, but their total annual costs (TAC) diverge significantly [1]. The NMP process yields the lowest TAC among the three, while the DMF process carries the highest TAC, giving the NMP route a quantifiable economic advantage [1]. A 2025 multi-criteria sustainability assessment further identifies propylene carbonate as a promising green alternative solvent with high selectivity and favorable physicochemical properties, potentially displacing conventional DMF and NMP on combined environmental, health, safety (EHS), and cost grounds [2]. Global installed capacity reflects this diversity: DMF accounts for ~40% of world capacity, NMP ~27.7%, and ACN ~23.6% [3].

Process economics Extractive distillation Total annual cost (TAC) Solvent selection

Catalyst-Dependent Microstructure Control: 1,4-cis vs. Iso-1,2-Polybutadiene from 1,3-Butadiene Monomer

The same 1,3-butadiene monomer can be directed to produce polybutadiene with fundamentally different microstructures depending on catalyst selection—a property unique to the unconjugated diene structure that cannot be replicated by substituted analogs. CoCl₂(dhbp) and NiBr₂(dhbp) complexes bearing 6,6′-dihydroxy-2,2′-bipyridine ligands in the presence of organoaluminum cocatalysts yield polybutadiene with up to 94.6% cis-1,4 structure, and demonstrate markedly higher catalytic activity than analogous complexes with unsubstituted 2,2′-bipyridine or 6,6′-dimethoxy-2,2′-bipyridine ligands lacking hydroxyl groups [1]. In dramatic contrast, addition of 5-norbornene-2-methyl amine to the NiBr₂(dhbp)/MAO system switches the microstructure entirely to iso-1,2-polybutadiene with >99% isotacticity (mm) [1]. Separately, iron-based catalysts with IITP as electron donor produce polybutadiene with ~76% 1,2-selectivity and 62–73% rrrr syndiotacticity [2].

Polymer microstructure Stereoselectivity 1,4-cis-polybutadiene Ziegler-Natta catalysis

Optimal Procurement and Application Scenarios for 1,3-Butadiene (CAS 130983-70-9) Based on Quantitative Differentiation Evidence


High-cis Polybutadiene Rubber (BR) Production for Low-Temperature Tire Treads and Arctic-Grade Seals

Polymer-grade 1,3-butadiene (≥99.5% purity, ASTM D2593-compliant) is the required feedstock for neodymium-catalyzed high-cis polybutadiene production, where trace acetylene and oxygenated impurities poison the catalyst and reduce molecular weight. The resulting polybutadiene with Tg ≈ −113 °C (rare-earth catalyst) or −89 °C (emulsion) provides approximately 40 °C lower glass transition than polyisoprene, enabling elastomer performance in arctic and cryogenic applications where isoprene-based rubbers would stiffen and fail [1][2].

BD/IP Copolymer Design with Targeted Compositional Drift for High-Performance Tire Tread Compounds

When designing butadiene-isoprene copolymers, the monomer reactivity ratio r(BD) = 2.8 versus r(IP) = 0.15 means BD is consumed ~18.7× faster than IP under cobalt catalysis [1]. Procurement and process engineers must therefore specify BD of consistent, high purity to avoid additional kinetic perturbations from impurities, and must program semi-batch or continuous reactor feed profiles that compensate for the inevitable compositional drift—batch recipes developed for isoprene-rich systems cannot be transferred to BD-based systems without complete reformulation [1][2].

ABS and NBR Production Requiring Strict Monomer Purity to Prevent Crosslinking and Gel Formation

Acrylonitrile-butadiene-styrene (ABS) resin and nitrile rubber (NBR) manufacturing processes are sensitive to the presence of 1,2-butadiene, 4-vinylcyclohexene (butadiene dimer), and acetylenic impurities that act as crosslinking agents or chain-transfer agents during emulsion or bulk polymerization. Polymer-grade BD (>99.6% per Evonik specification), produced via NMP extractive distillation with downstream hydrogenation of acetylenic byproducts, minimizes gel content and ensures reproducible Mooney viscosity in the final NBR product [3].

Academic and Industrial Catalyst Development Requiring Structurally Unambiguous Diene Monomer

For catalyst screening studies aimed at stereoselective 1,3-diene polymerization, 1,3-butadiene serves as the structurally simplest unconjugated diene, free from the steric and electronic perturbations introduced by the 2-methyl substituent in isoprene or the 2-chloro substituent in chloroprene. This enables unambiguous assignment of catalyst stereoselectivity effects—as demonstrated by the DHBP-ligated Co/Ni systems that achieve >99% mm iso-1,2 selectivity versus 94.6% cis-1,4 selectivity from the identical monomer by simply changing the additive [4]. For reproducible academic research, sourcing BD from a supplier with documented, lot-specific ASTM D2593 impurity profiles is essential.

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